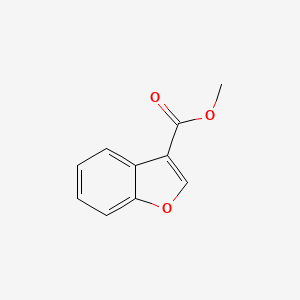

Benzofuran-3-carboxylic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269655 | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-24-5 | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzofuran 3 Carboxylic Acid Methyl Ester and Its Derivatives

Classical and Established Synthetic Routes to Benzofuran-3-carboxylates

Established synthetic routes to benzofuran-3-carboxylates often involve multi-step sequences starting from readily available precursors. These methods, while sometimes lengthy, are robust and have been widely used for the synthesis of a diverse range of derivatives.

Decarboxylation Approaches for Benzo[b]furan-3-carboxylic Acids

Decarboxylation serves as a crucial step in the synthesis of specific benzofuran (B130515) derivatives, particularly when a substituent is desired at a position that was initially occupied by a carboxyl group. A notable approach involves the selective monoprotodecarboxylation of aromatic dicarboxylic acids. This method can be particularly useful for the synthesis of benzofuran-3-carboxylic acids from corresponding dicarboxylic acid precursors, such as benzofuran-2,3-dicarboxylic acid. While specific conditions for the decarboxylation of benzofuran-2,3-dicarboxylic acid to yield the 3-carboxylic acid are not extensively detailed in the provided search results, a general method for the decarboxylation of heterocyclic carboxylic acid compounds has been developed. This process involves dissolving the heterocyclic carboxylic acid in an aprotic polar solvent like N,N-dimethylformamide (DMF) and heating it in the presence of an organic acid catalyst. nih.gov This approach avoids the use of expensive metal catalysts and offers a more stable and recyclable solvent system compared to dimethyl sulfoxide (B87167) (DMSO). nih.gov

The reaction temperature is a critical parameter and is dependent on the specific heterocyclic structure. For instance, for a compound with a structure analogous to a benzofuran carboxylic acid, a temperature range of 100-130 °C, preferably 105-110 °C, is suggested. nih.gov This method's simplicity, lack of pollution, and environmentally friendly nature make it a promising route for the synthesis of benzofuran-3-carboxylic acids from appropriate dicarboxylic acid precursors.

Lithiation and Carboxylation of Halogenated Benzofurans

The lithiation of a halogenated benzofuran followed by carboxylation is a powerful strategy for the direct introduction of a carboxylic acid group at the 3-position. This method typically involves the use of a strong organolithium base, such as n-butyllithium, to perform a halogen-lithium exchange with a 3-halogenated benzofuran, like 3-bromobenzofuran. The resulting 3-lithiobenzofuran intermediate is then quenched with carbon dioxide (dry ice) to afford the corresponding benzofuran-3-carboxylic acid upon acidic workup. Subsequent esterification with methanol (B129727) would then yield the desired methyl ester.

While a direct and detailed experimental protocol for the synthesis of benzofuran-3-carboxylic acid methyl ester via this specific route was not found in the provided search results, the general principles of lithiation chemistry on benzofuran systems are established. It is known that benzofurans can be preferentially lithiated at the 2-position if it is unsubstituted. However, if the 2-position is blocked, or if an activating group that can coordinate with the lithium cation is present at the 2-position, lithiation can be directed to the 3-position. In the case of a 3-halobenzofuran, the halogen-lithium exchange is expected to be a facile process, leading to the desired 3-lithiated intermediate.

Condensation Reactions with Benzofurancarboxylic Acids

Condensation reactions are a cornerstone of organic synthesis and can be employed in the construction of the benzofuran ring system. One such example is the Friedländer condensation, which can be adapted to produce complex heterocyclic systems containing a benzofuran moiety. For instance, a facile and inexpensive synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. d-nb.infonih.gov This one-pot, three-step procedure involves the initial Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to yield an ethyl 2-chloromethylquinoline-3-carboxylate intermediate. d-nb.infonih.gov This intermediate then reacts with various substituted salicylaldehydes in a Williamson ether synthesis, followed by in situ ester hydrolysis and intramolecular cyclization to construct the benzofuran ring, affording the final quinoline-benzofuran product in good yields (52-82%). d-nb.infonih.gov

While this example leads to a 2-substituted benzofuran derivative, the underlying principle of intramolecular condensation to form the furan (B31954) ring is a key takeaway. A plausible adaptation for the synthesis of a benzofuran-3-carboxylate could involve the condensation of a suitably substituted salicylaldehyde (B1680747) with a reagent that provides the remaining atoms of the furan ring and the 3-carboxylate group.

| Entry | Salicylaldehyde Derivative | Product | Overall Yield (%) |

| 1 | Salicylaldehyde | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 75 |

| 2 | 5-Bromosalicylaldehyde | 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 82 |

| 3 | 3,5-Dichlorosalicylaldehyde | 2-(5,7-Dichlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 78 |

| 4 | 2-Hydroxy-1-naphthaldehyde | 2-(Naphtho[2,1-b]furan-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 69 |

Table 1: Synthesis of 2-(Benzofuran-2-yl)-quinoline-3-carboxylic Acid Derivatives via a One-Pot Condensation Strategy. d-nb.info

Multi-step Procedures from Aromatic Precursors

The synthesis of this compound and its derivatives is often achieved through multi-step sequences starting from readily available aromatic precursors. A common starting material is 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. nih.govmdpi.com This precursor can be subjected to various transformations to introduce different functionalities onto the benzofuran core.

For example, the carboxylic acid can be esterified to the methyl ester, and the acetyl and hydroxyl groups can be further modified. A general procedure for the preparation of the methyl ester involves reacting the carboxylic acid with dimethyl sulphate in the presence of potassium carbonate in acetone. nih.gov This reaction is typically refluxed for several hours to ensure complete conversion. mdpi.com

Further derivatization can be achieved through halogenation. For instance, bromo derivatives can be synthesized by treating the methyl ester with a solution of bromine in chloroform (B151607). mdpi.com Similarly, chloro derivatives can be obtained by passing chlorine gas, generated from the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid, through a solution of the ester in chloroform. mdpi.com These halogenated derivatives can then serve as intermediates for further functionalization.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 30 |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ in CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | - |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ in CHCl₃ | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 23 |

Table 2: Multi-step Synthesis and Derivatization of Benzofuran-3-carboxylates. nih.govmdpi.com

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering milder reaction conditions and greater efficiency compared to many classical methods. Copper-catalyzed reactions, in particular, have been extensively explored for the construction of the benzofuran ring.

Copper-Catalyzed Intramolecular C–O Bond Formation

Copper-catalyzed intramolecular C–O bond formation is a highly effective method for the synthesis of benzofurans. This approach typically involves the cyclization of a suitably substituted phenolic precursor. One common strategy is the copper-catalyzed cyclization of 2-alkynylphenols. rsc.org This reaction can be carried out using a catalytic amount of a copper salt, such as copper(I) chloride, in the presence of a base like cesium carbonate. rsc.org The reaction proceeds under mild conditions and provides a direct route to 2-substituted benzofurans in high yields. rsc.org

Another variation of this approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization to form the benzofuran ring. rsc.org This method is advantageous as it allows for the use of a wide variety of readily available phenols and alkynes.

Furthermore, copper catalysis is also employed in tandem reactions, such as the copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites. nih.gov While this specific example leads to the formation of a different heterocyclic system, it highlights the versatility of copper catalysis in mediating complex cyclization cascades. The Sonogashira coupling reaction, often utilizing a palladium catalyst in conjunction with a copper co-catalyst, is another prominent method for synthesizing benzofuran precursors from o-iodophenols and terminal alkynes, which then undergo intramolecular cyclization. nih.govresearchgate.net

| Precursor | Catalyst System | Product | Yield (%) |

| 2-Alkynylphenol | CuCl, Cs₂CO₃ | 2-Substituted benzofuran | High |

| Phenol and Alkyne | Copper catalyst, O₂ | Polysubstituted benzofuran | - |

| o-Iodophenol and Terminal Alkyne | Pd catalyst, CuI | 2-Substituted benzofuran | >80 |

Table 3: Copper-Catalyzed Synthesis of Benzofurans. rsc.orgresearchgate.net

Palladium-Catalyzed Transformations (e.g., Heck Reaction, Carbonylation)

Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives, offering powerful tools for C-C and C-O bond formation. Key among these are the Heck reaction and various carbonylation strategies, which often feature in elegant cascade or domino sequences to build the benzofuran core with high efficiency.

The intramolecular Heck reaction, for instance, provides a direct route to the benzofuran ring system. In one application, a PdCl2-catalyzed intramolecular Heck reaction was successfully conducted in an ionic liquid, leading to substituted benzofurans in moderate to satisfactory yields. nih.gov This highlights the versatility of palladium catalysis in adapting to different reaction media.

Carbonylation reactions, which introduce a carbonyl group into a molecule, are particularly relevant for the synthesis of benzofuran-3-carboxylates. Palladium catalysts are adept at mediating such transformations. For example, a facile palladium-catalyzed cascade reaction involving carbonylation, a Heck reaction, and subsequent esterification has been developed to produce γ-ketoesters that contain a benzofuran-3(2H)-one moiety. researchgate.net This process demonstrates the power of palladium to orchestrate multiple bond-forming events in a single operation. Another novel three-component cyclization carbonylation of iodoarene-tethered propargyl ethers with amines and carbon monoxide has been reported, proceeding through a sequence of oxidative addition, carbonyl insertion, and nucleophilic attack to yield benzofuran derivatives. researchgate.net

Furthermore, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols has been employed to generate 3-substituted-benzofuran-2(3H)-ones under mild conditions. nih.gov This method utilizes an ex situ source of carbon monoxide, enhancing the practicality and safety of the procedure. nih.gov The strategic combination of palladium-catalyzed steps, such as a Tsuji-Trost-type reaction, has also been explored for the functionalization of pre-formed benzofuran systems, showcasing the broad utility of palladium in this area. chemicalbook.com

Below is a table summarizing selected palladium-catalyzed reactions for the synthesis of benzofuran derivatives.

| Starting Materials | Catalyst System | Key Transformation(s) | Product Type | Yield (%) | Ref |

| Iodoarene-tethered propargyl ethers, Amines, CO | Palladium catalyst | Cyclization Carbonylation | Benzofuran derivatives | N/A | researchgate.net |

| Alkenylphenols, N-formylsaccharin (CO source) | Palladium catalyst | Intramolecular Alkoxycarbonylation | 3-substituted-benzofuran-2(3H)-ones | N/A | nih.gov |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX2 + 2KX (X = Cl, I) | Cycloisomerization | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98 | chemistryviews.org |

| Various | PdCl2 | Intramolecular Heck Reaction | Substituted benzofurans | Modest to satisfactory | nih.gov |

Rhodium(III)-Catalyzed Reactions for Benzofuran-3-carboxylate Formation

Rhodium(III) catalysis has emerged as a powerful strategy for the synthesis of complex heterocyclic compounds, including benzofurans, primarily through C-H bond activation and functionalization. These methods allow for the construction of the benzofuran nucleus from readily available starting materials under relatively mild conditions.

A notable application of rhodium catalysis is the selective synthesis of C4-functionalized benzofurans. d-nb.info This was achieved through a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. d-nb.info The use of a Weinreb amide as a directing group facilitated the regioselective C-H activation at the C4 position, a challenging position to functionalize through classical methods. This approach provides access to benzofuran derivatives with substitution patterns that are otherwise difficult to obtain, with yields ranging from 30-80%. d-nb.info

Furthermore, Rh(III)-catalyzed cascade [3+2] annulation reactions have been developed for the synthesis of benzofuran-2(3H)-ones. nih.gov In this process, N-aryloxyacetamides react with propiolates, where the N-acetyl group acts as an internal oxidizing directing group. nih.gov This transformation constructs the five-membered ring of the benzofuranone system efficiently.

Rhodium catalysis also enables redox-neutral annulations of N-phenoxyacetamides with ynones through successive double C-H bond activations. acs.orgnih.gov This methodology leads to the formation of complex indenols incorporating a benzofuran unit, demonstrating the capacity of rhodium catalysts to facilitate intricate molecular assemblies. The flexibility of rhodium catalysis is further showcased in [2+2+2] cycloaddition reactions of phenol-linked 1,6-diynes with alkynes, which provides a convenient route to fused benzofuran derivatives under mild conditions. researchgate.net

The table below presents key findings from research on rhodium-catalyzed benzofuran synthesis.

| Starting Materials | Catalyst System | Key Transformation(s) | Product Type | Yield (%) | Ref |

| m-Salicylic acid derivatives, Vinylene carbonate | [Cp*RhCl2]2, AgSbF6 | C-H Vinylation/Annulation | C4-substituted benzofurans | 30-80 | d-nb.info |

| N-Aryloxyacetamides, Propiolates | Rh(III) catalyst | Cascade [3+2] Annulation | Benzofuran-2(3H)-ones | Good | nih.gov |

| N-Phenoxyacetamides, Ynones | Rhodium catalyst | Redox-neutral double C-H activation | Indenols with benzofuran unit | Moderate to excellent | acs.orgnih.gov |

| Phenol-linked 1,6-diynes, Alkynes | Cationic rhodium(I)/H8-BINAP complex | [2+2+2] Cycloaddition | Fused benzofuran derivatives | N/A | researchgate.net |

Zinc-Catalyzed Synthesis of Benzofurans

Zinc-based catalysts offer an alternative, often more economical and less toxic, approach for the synthesis of benzofurans compared to precious metal catalysts like palladium and rhodium. Zinc(II) triflate (Zn(OTf)₂) has proven to be an effective catalyst for the cyclization of propargyl alcohols with phenols to afford benzofuran derivatives. wuxiapptec.comnih.gov

This transformation proceeds in hot toluene (B28343) (100 °C) with a catalytic amount of Zn(OTf)₂ (10 mol%) and does not require any additives. wuxiapptec.comnih.gov The reaction involves the formation of an α-carbonyl intermediate, which then undergoes cyclization to form the benzofuran ring. wuxiapptec.com This method is significant as it utilizes practical and cost-effective propargyl alcohols as a two-carbon building block. nih.gov The Zn(OTf)₂ catalyst facilitates both the initial C(2)-addition of the phenol to the alkyne and the subsequent cyclization, yielding a single regioisomeric product. nih.gov

The scope of this zinc-catalyzed reaction is broad, accommodating various substituted phenols and propargyl alcohols. The mechanism for benzofuran formation is distinct from the analogous reaction with anilines to form indoles, as it does not involve a 1,2-shift. wuxiapptec.comnih.gov This highlights the specific catalytic role of zinc in promoting the desired annulation pathway for oxygen-containing heterocycles.

Research findings for the zinc-catalyzed synthesis of benzofurans are summarized in the table below.

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Product Type | Ref |

| Propargyl alcohols, Phenols | Zn(OTf)₂ | Toluene | 100 | Substituted benzofurans | wuxiapptec.comnih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free Methodologies

While many syntheses of benzofurans rely on transition-metal catalysts, several catalyst-free methods have been developed, often utilizing basic conditions or thermal activation to promote cyclization. These methods avoid the cost and toxicity associated with metal catalysts and can simplify product purification.

One such catalyst-free approach involves the reaction of substituted salicylaldehydes with nitroepoxides. acs.org This cascade reaction is performed using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 110 °C, affording benzofuran derivatives in yields ranging from 33% to 84%. acs.org A plausible mechanism involves deprotonation of the salicylaldehyde, followed by nucleophilic attack on the epoxide ring, leading to a cascade of events that culminates in the formation of the benzofuran ring. acs.org

Another catalyst-free, one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, starting from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. The reaction proceeds in refluxing acetonitrile (B52724) with anhydrous K₂CO₃, followed by hydrolysis with ethanolic potassium hydroxide (B78521). This sequence involves an in situ Williamson ether formation, ester hydrolysis, and subsequent intramolecular cyclization.

A metal-free, though not strictly catalyst-free, synthesis of benzofuran-3(2H)-ones has been achieved by treating benzofurans with alcohols, acids, or water in the presence of Selectfluor and trifluoromethanesulfonic acid (TfOH). researchgate.net This method provides an alternative to metal-catalyzed oxidations for accessing these valuable intermediates.

The table below outlines examples of catalyst-free approaches to benzofuran synthesis.

| Starting Materials | Reagents/Conditions | Key Transformation(s) | Product Type | Yield (%) | Ref |

| Salicylaldehydes, Nitroepoxides | K₂CO₃, DMF, 110 °C | Cascade reaction | Substituted benzofurans | 33-84 | acs.org |

| Ethyl 2-chloromethyl-quinoline-3-carboxylate, Salicylaldehydes | 1. K₂CO₃, CH₃CN (reflux) 2. KOH, EtOH (reflux) | Williamson ether formation / Hydrolysis / Cyclization | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | N/A | |

| Benzofurans, Alcohols/Acids/H₂O | Selectfluor, TfOH, MeCN, 70 °C | Oxidation/Cycloisomerization | Benzofuran-3(2H)-ones | Higher than metal-catalyzed alternative | researchgate.net |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of benzofuran derivatives.

One study reports a new method for the synthesis of benzofuran-3(2H)-ones under microwave irradiation, providing the desired products in yields of 43% to 58%. The reaction conditions were screened extensively, identifying an optimal system that offers a rapid and facile route to these important dihydrobenzofuranones. For example, the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives was optimized using K₃PO₄ as a base in a mixture of CH₃OH/DMF at 150 °C for 30 minutes under microwave irradiation, achieving a 43% yield of the target benzofuranone.

Another application of microwave assistance is in the expedited synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 3-bromocoumarins. This microwave-assisted reaction, conducted at 300W for just 5 minutes at 79°C in the presence of ethanol (B145695) and sodium hydroxide, provides the target carboxylic acids in very high yields (up to 99%). This represents a significant improvement over the traditional method, which requires approximately 3 hours of reflux.

The synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates has also been accelerated using microwave irradiation. The reaction of ethyl 3-hydroxybenzofuran-2-carboxylate with various aromatic amines, which conventionally requires 9 hours of heating, can be completed in a much shorter time frame under microwave conditions (500 W), providing comparable yields.

These examples demonstrate the efficiency and potential of microwave technology in the green synthesis of benzofuran derivatives.

| Starting Materials | Conditions | Product Type | Yield (%) | Time | Ref |

| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives | K₃PO₄, CH₃OH/DMF, 150 °C, Microwave | Benzofuran-3(2H)-ones | 43-58 | 30 min | |

| 3-Bromocoumarins | NaOH, EtOH, 79 °C, 300W, Microwave | Benzofuran-2-carboxylic acids | up to 99 | 5 min | |

| Ethyl 3-hydroxybenzofuran-2-carboxylate, Aromatic amines | HCl (cat.), 500W, Microwave | Ethyl 3-arylaminobenzofuran-2-carboxylates | Comparable to conventional | Shorter than 9 hrs |

Use of Ionic Liquids with Metal Catalysts

Ionic liquids (ILs) have gained significant attention as environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them excellent media for metal-catalyzed reactions. A key advantage is the potential for catalyst and solvent recycling, which aligns with the principles of green chemistry.

The synthesis of benzofurans has been successfully achieved using palladium catalysts in ionic liquids. For example, a PdCl₂-catalyzed intramolecular Heck reaction was conducted in 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄), affording substituted benzofurans in modest to satisfactory yields. nih.gov Crucially, the study demonstrated that the ionic liquid containing the palladium catalyst could be recovered and reused up to four times with only a slight loss in activity, showcasing a significant green advantage. nih.gov

Another study detailed a recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols via the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols in [BMIm]BF₄. The reaction proceeds under relatively mild conditions (100 °C) using a PdI₂/KI catalytic system. This system could be recycled up to six times without an appreciable decrease in catalytic activity. While the yields in the ionic liquid were comparable to or slightly lower than those in methanol, the recyclability of the solvent-catalyst system presents a major process improvement.

| Catalyst System | Ionic Liquid | Key Transformation | Recyclability | Product Type | Yield (%) | Ref |

| PdCl₂ | [BMIm]BF₄ | Intramolecular Heck Reaction | Reused 4 times with slight activity loss | Substituted benzofurans | Modest to satisfactory | nih.gov |

| PdI₂/KI | [BMIm]BF₄ | Cycloisomerization | Reused 6 times without appreciable activity loss | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 70-86 |

Efficient and Cost-Effective Routes with Commercially Available Starting Materials

The development of efficient and economical synthetic routes is crucial for the practical application of benzofuran derivatives. Researchers have focused on methods that utilize readily available commercial starting materials and minimize complex purification steps.

One prominent strategy involves the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenones. jocpr.com A notable example is the McMurry reaction, which uses low-valent titanium to promote the reductive deoxygenation and cyclization of these ketoesters, affording benzofurans in good yields. jocpr.com Another classic approach is the Perkin synthesis, which historically produced benzofuran from coumarin. jocpr.com

Modern catalytic systems offer highly efficient pathways. Transition-metal catalysis, particularly palladium-copper systems, facilitates the Sonogashira coupling of terminal alkynes and iodophenols, which is followed by intramolecular cyclization to yield the benzofuran core. nih.govacs.org These reactions often proceed with high yields, ranging from 70-91%. acs.org For instance, 2,3-disubstituted benzofurans can be synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide (NBS) as an oxidizing agent. researchgate.net

Alternative cost-effective methods avoid transition metals. A reaction promoted by indium trichloride (B1173362) allows for the preparation of benzofuran-3-carboxylates from β-nitroacrylates and phenols. researchgate.net Furthermore, a convenient method for synthesizing benzofuran-3-acetic acids involves the reaction of 4-bromomethylcoumarins with aqueous sodium hydroxide, a process noted for its good yields, simple work-up, and lack of need for chromatographic purification. researchgate.net The use of tert-butyl hydroperoxide (TBHP) in combination with molecular iodine represents a greener, metal-free protocol that can be performed under ambient conditions. researchgate.net

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| McMurry Reaction | o-Hydroxyacetophenones | Low-valent titanium | jocpr.com |

| Sonogashira Coupling/Cyclization | Terminal alkynes, Iodophenols | Palladium-Copper catalyst | nih.govacs.org |

| NBS-Assisted Annulation | Acrolein dimer, 1,3-Dicarbonyl compounds | N-bromosuccinimide (NBS) | researchgate.net |

| Indium-Promoted Reaction | β-Nitroacrylates, Phenols | Indium trichloride | researchgate.net |

| Coumarin Rearrangement | 4-Bromomethylcoumarins | Aqueous sodium hydroxide | researchgate.net |

| Metal-Free Oxidation | Various precursors | Iodine/tert-Butyl hydroperoxide (TBHP) | researchgate.net |

Synthesis of Specific this compound Derivatives

The synthesis of benzofuran-3-carboxylic acid methyl esters lacking a substituent at the 2-position can be achieved through various cyclization strategies. One-pot procedures have been developed that utilize commercially available starting materials to construct the core heterocyclic structure. For example, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with salicylaldehydes in the presence of potassium carbonate, followed by hydrolysis and intramolecular cyclization, yields 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. nih.govd-nb.infobeilstein-journals.org While this example leads to a 2-substituted product, the underlying principle of building the furan ring onto a phenol-containing substrate is fundamental and can be adapted. By selecting appropriate precursors without the structural elements that would become a 2-substituent, 2-unsubstituted benzofurans can be targeted.

Halogenated benzofurans are of significant interest, and methods have been developed for their targeted synthesis. Starting from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, various halogenated methyl esters can be prepared. semanticscholar.org The initial step is often the methylation of the carboxylic acid using a reagent like dimethyl sulphate to form the methyl ester. semanticscholar.org Subsequent halogenation reactions can introduce bromine or chlorine atoms at specific positions on the benzofuran ring or on substituent groups. semanticscholar.org

For example, treatment of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with bromine can lead to substitution on both the aromatic ring (at C4) and the acetyl group, yielding methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. semanticscholar.org Similarly, reactions with chlorine can produce compounds such as methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. semanticscholar.org

| Product Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | semanticscholar.org |

| Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine source | semanticscholar.org |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine source | semanticscholar.org |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylate | N-Bromosuccinimide (NBS), CCl₄ | nih.gov |

The synthesis of alkylated and acylated derivatives often begins with a suitably functionalized benzofuran carboxylic acid. A common precursor is 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which already incorporates a methyl group at the 2-position (alkylation) and an acetyl group at the 6-position (acylation). nih.govmdpi.com

To obtain the corresponding methyl ester, the carboxylic acid is treated with a methylating agent. A standard procedure involves refluxing the acid with dimethyl sulphate and potassium carbonate in a solvent like acetone. nih.govmdpi.com This reaction specifically targets the carboxylic acid group, converting it to a methyl ester while leaving the other functional groups intact, resulting in methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com This molecule serves as a key intermediate for further functionalization, such as the halogenation reactions described previously.

| Product Name | Starting Material | Key Reagents | Features | Reference |

|---|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulphate, K₂CO₃, Acetone | C2-methylated, C6-acylated | mdpi.com |

Hydroxylated benzofurans are common synthetic targets, often serving as precursors for other derivatives. An efficient synthesis of 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid has been reported with a 93% yield. chemicalbook.com The process involves treating 6-acetoxy-2-methylbenzofuran with a slurry of aluminum trichloride and oxalyl chloride in dichloromethane, followed by quenching with methanol and subsequent treatment with potassium carbonate. chemicalbook.com The resulting carboxylic acid can then be esterified to its methyl ester form.

| Product Name | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid | 6-acetoxy-2-methylbenzofuran | 1. AlCl₃, Oxalyl chloride 2. Methanol 3. K₂CO₃ | 93% | chemicalbook.com |

| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Excess dimethyl sulphate, K₂CO₃ | - | mdpi.com |

Mechanistic Insights into Benzofuran Ring Formation

Understanding the mechanism of benzofuran ring formation is essential for optimizing reaction conditions and predicting product outcomes, particularly regioselectivity. One well-studied mechanism is the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.com

The reaction proceeds through several key steps:

Protonation : The substrate is first protonated under acidic conditions.

Formation of an Oxonium Ion : This is followed by the elimination of a molecule of methanol (MeOH) to form a reactive oxonium ion intermediate. wuxiapptec.com

Nucleophilic Attack : The aromatic phenyl ring then acts as a nucleophile, attacking the oxonium ion. This intramolecular cyclization is the crucial ring-forming step. The regioselectivity of this attack (i.e., which position on the phenyl ring attacks) determines the final product isomer. wuxiapptec.com

Elimination : A second elimination of methanol occurs, leading to the aromatization of the newly formed furan ring and yielding the final benzofuran product. wuxiapptec.com

Computational studies, such as analyzing the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate, can be used to assess the regioselectivity of the cyclization and predict the major product isomer. wuxiapptec.com This mechanistic understanding allows for a more rational design of synthetic strategies for specific benzofuran targets.

Intramolecular Cyclizations of Phenols and Aryloxy Carbonyl Compounds

One of the fundamental approaches to constructing the benzofuran ring system is through the intramolecular cyclization of suitably substituted phenol derivatives. A key strategy in this category is the cyclodehydration of α-aryloxy ketones. This method involves preparing a ketone intermediate where the α-carbon is attached to a phenolic ring through an ether linkage. The subsequent ring-closing reaction, typically promoted by an acid or a transition metal catalyst, yields the benzofuran structure.

The general mechanism involves the formation of an α-aryloxy ketone, which then undergoes an intramolecular electrophilic substitution onto the phenolic ring, followed by dehydration to form the furan ring. Various catalysts can facilitate this transformation. For instance, iridium(III) catalysts have been successfully employed to promote the cyclodehydration of various α-aryloxy ketones, leading to the formation of multisubstituted benzofurans. organic-chemistry.org While this method is versatile for creating substituted benzofurans, its application for the direct synthesis of benzofuran-3-carboxylic acid esters involves the use of an α-aryloxy-β-keto ester as the starting material. The intramolecular cyclization would then proceed to yield the desired 3-carboxy-substituted benzofuran.

Table 1: Examples of Intramolecular Cyclization for Benzofuran Synthesis

| Starting Material Class | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| α-Aryloxy ketones | Iridium(III) Catalyst | Multisubstituted benzofurans | organic-chemistry.org |

| 2-Methoxyphenylacetones | Boron tribromide | 2-Methylbenzo[b]furans | beilstein-journals.org |

| 2-Hydroxy-3-arylpropenoic acids | Boron tribromide | 2-Arylbenzo[b]furans | beilstein-journals.org |

Intermolecular Cyclization Reactions based on 2-Halophenols and Alkynes

Intermolecular reactions provide a powerful and convergent route to benzofurans, often by combining two simpler precursor molecules. A prominent example is the palladium- and copper-catalyzed reaction between 2-halophenols and terminal alkynes. This process typically proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. beilstein-journals.orgnih.gov This method is highly reliable for constructing 2-substituted and 2,3-disubstituted benzofurans. mdpi.com

To specifically synthesize benzofuran-3-carboxylic acid methyl esters, a carbonylative cyclization approach has been developed. This highly effective method utilizes a cocatalysis system, such as PdI2-thiourea, to react a broad range of o-hydroxylarylacetylenes with carbon monoxide and methanol. organic-chemistry.org The reaction efficiently incorporates the carbonyl group and cyclizes the intermediate to directly afford the target methyl benzo[b]furan-3-carboxylates in good yields. organic-chemistry.org This carbonylative approach avoids the need to pre-functionalize the alkyne with the ester group, offering a more direct route.

Table 2: Intermolecular Cyclization for Benzofuran-3-carboxylate Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| o-Hydroxylarylacetylene | Carbon Monoxide (CO), Methanol | PdI₂-thiourea, CBr₄ | Methyl benzo[b]furan-3-carboxylate | organic-chemistry.org |

| 2-Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂, Copper Iodide | 2-Substituted Benzofuran | nih.gov |

| 2-Chlorophenol | Terminal Alkyne | Palladium-dihydroxyterphenylphosphine | Disubstituted benzo[b]furan | organic-chemistry.org |

Wittig Reaction and Subsequent Ring Closure Strategies

The Wittig reaction, a cornerstone of alkene synthesis, can be integrated into multi-step sequences to generate benzofuran structures. organic-chemistry.orgwikipedia.org A direct application involves the reaction of a phosphorus ylide with a suitably substituted salicylaldehyde derivative. However, more sophisticated one-pot strategies have been developed that combine the principles of the Wittig reaction with transition-metal catalysis for a more efficient synthesis.

One such advanced method involves a copper-catalyzed, one-pot tandem reaction for the rapid synthesis of functionalized benzofurans. organic-chemistry.org This process utilizes three readily available components: o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.org The reaction proceeds through a sequence of transformations where the phosphorus ylide reacts with the acyl chloride, followed by a C-C coupling with the o-iodophenol, and a final intramolecular C-O bond formation to close the ring. researchgate.net This approach efficiently constructs the benzofuran core and allows for the introduction of substituents at the 2- and 3-positions, depending on the structure of the acyl chloride and the ylide. For the synthesis of this compound, a phosphorus ylide containing a methyl ester group, such as (carbomethoxymethylene)triphenylphosphorane, would be employed.

Table 3: Wittig-Related Strategy for Benzofuran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Transformations | Reference |

|---|---|---|---|---|---|

| o-Iodophenol | Acyl Chloride | Phosphorus Ylide | Copper Catalyst | C-C coupling, C-O bond formation | organic-chemistry.orgresearchgate.net |

Reaction Pathways Involving Diazoacetates

Diazo compounds, particularly ethyl or methyl diazoacetate, serve as valuable reagents for the synthesis of various heterocyclic systems, including benzofurans. A convenient and high-yielding one-pot procedure has been developed for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate. organic-chemistry.orgtandfonline.com The analogous reaction with methyl diazoacetate would yield the corresponding methyl ester.

This transformation is typically promoted by a catalyst, and the mechanism is thought to involve the formation of a reactive carbene intermediate from the diazoacetate. This intermediate then reacts with the salicylaldehyde. The reaction sequence leads to the formation of the furan ring, with the ethoxycarbonyl or methoxycarbonyl group being installed at the 3-position of the benzofuran core. This method is noted for its efficiency, selectivity, and operational simplicity. organic-chemistry.org

Table 4: Diazoacetate-Based Synthesis of Benzofuran-3-carboxylates

| Phenol Derivative | Diazo Compound | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl Diazoacetate | Not specified | 3-Ethoxycarbonylbenzofuran | organic-chemistry.orgtandfonline.com |

| 6-Diazo-2-cyclohexenone | ortho-Haloiodobenzene | Pd(PPh₃)₄, Cu₂O | Dibenzofuran | organic-chemistry.org |

Chemical Reactivity and Transformations of Benzofuran 3 Carboxylic Acid Methyl Ester

Hydrolytic Transformations of the Ester Moiety

The ester group of benzofuran-3-carboxylic acid methyl ester is susceptible to hydrolysis under both acidic and basic conditions, with basic hydrolysis (saponification) being the more common and often irreversible method. masterorganicchemistry.com This reaction converts the methyl ester into its corresponding carboxylate salt, which upon subsequent acidification, yields benzofuran-3-carboxylic acid.

The process involves a nucleophilic acyl substitution mechanism. organicchemistrytutor.commasterorganicchemistry.com A hydroxide (B78521) ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.com This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is rapidly removed by a base to form the carboxylate salt and water. masterorganicchemistry.com The reaction is driven to completion by this essentially irreversible acid-base step. masterorganicchemistry.com To obtain the neutral carboxylic acid, an acidic workup (e.g., with HCl) is required in the final step to protonate the carboxylate. masterorganicchemistry.comoperachem.com

A specific example is the hydrolysis of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate, which is heated with aqueous sodium hydroxide in ethanol (B145695) to yield the corresponding 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid after acidification. nih.gov

Table 1: Conditions for Hydrolysis of this compound Derivatives

| Starting Material | Reagents | Conditions | Product | Reference |

|---|

Reduction Reactions of the Benzofuran (B130515) System

The benzofuran scaffold can undergo reduction, typically through catalytic hydrogenation, which can selectively target either the furan (B31954) ring or, under more forcing conditions, both the furan and the benzene (B151609) rings.

The selective hydrogenation of the furan ring in benzofuran derivatives yields 2,3-dihydrobenzofurans. This transformation is synthetically valuable as it converts the flat aromatic system into a three-dimensional structure. Various catalytic systems have been developed for this purpose. For instance, ruthenium nanoparticles combined with a Lewis acid-functionalized ionic liquid have been shown to be highly active and selective for the hydrogenation of the heterocyclic ring, leaving other reducible groups on the benzene ring untouched. acs.org This system effectively hydrogenates benzofuran and its substituted derivatives to the corresponding dihydrobenzofurans in high yields. acs.org

For asymmetric hydrogenation, chiral iridium complexes, such as those with SpinPHOX ligands, have been successfully employed to produce optically active 2,3-dihydrobenzofurans with excellent enantioselectivities. researchgate.net Furthermore, cascade catalysis strategies using a combination of chiral ruthenium and rhodium catalysts can achieve complete hydrogenation of the benzofuran system to yield architecturally complex octahydrobenzofurans with high enantio- and diastereoselectivity. d-nb.info

The ester moiety itself can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca This reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. ucalgary.calibretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org

Esterification Reactions to Form Derivatives

While this compound is itself a product of esterification, it can be converted into other ester derivatives through a process called transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol in large excess or by removing methanol (B129727) as it is formed. Various catalysts, including N-heterocyclic carbenes and zinc clusters, can promote transesterification under mild conditions, allowing for the synthesis of a wide array of ester derivatives from the parent methyl ester. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions (e.g., Acetylation, Halogenation)

The benzene portion of the benzofuran ring system is susceptible to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents. The furan ring is generally more electron-rich and reactive towards electrophiles, but Friedel-Crafts reactions on the benzofuran nucleus can be directed to the benzene ring. researchgate.net

Studies on the acetylation of methyl 2,3-dimethylbenzofuran-5-carboxylate have shown that the reaction furnishes the 6-acetylated product. oup.com In contrast, acetylation of the corresponding 6-carboxylate isomer leads to substitution at the 4-position. oup.com

Halogenation, particularly bromination, is another important electrophilic substitution reaction. The bromination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with bromine in chloroform (B151607) results in substitution at the C4 position of the benzofuran ring, in addition to substitution on the acetyl group. mdpi.comsemanticscholar.org The reaction conditions can be tuned to control the extent and position of halogenation. For example, using bromine in acetic acid can also lead to bromination of the benzene ring. nih.gov

Table 2: Electrophilic Aromatic Substitution on Benzofuran-3-Carboxylate Derivatives

| Substrate | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Methyl 2,3-dimethylbenzofuran-5-carboxylate | Acetyl Chloride, AlCl₃ | Acetylation | Methyl 6-acetyl-2,3-dimethylbenzofuran-5-carboxylate | oup.com |

| Methyl 2,3-dimethylbenzofuran-6-carboxylate | Acetyl Chloride, AlCl₃ | Acetylation | Methyl 4-acetyl-2,3-dimethylbenzofuran-6-carboxylate | oup.com |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine, Chloroform | Bromination | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide | Bromine, Acetic Acid | Bromination | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide | nih.gov |

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution on this compound is the carbonyl carbon of the ester group (nucleophilic acyl substitution). Besides hydrolysis (Section 3.1) and transesterification (Section 3.3), this reactivity allows for the conversion of the ester into other carboxylic acid derivatives, such as amides.

The direct conversion of esters to amides (aminolysis) is possible but can be slow. A more common and efficient method involves a two-step procedure. First, the methyl ester is hydrolyzed to the carboxylic acid. The resulting acid is then activated, for example by converting it to an acid chloride using oxalyl chloride or thionyl chloride, and subsequently reacted with an amine to form the desired amide. nih.govlibretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and an amine. libretexts.org More recently, efficient transamidation procedures have been developed that allow for the conversion of benzofuran carboxamides (which can be derived from the ester) into other amides under specific catalytic conditions, highlighting the versatility of these scaffolds. mdpi.com

Functional Group Interconversions on the Benzofuran Scaffold

The this compound core can be part of a molecule bearing other functional groups, which can be chemically modified while leaving the ester intact. These functional group interconversions are crucial for creating molecular diversity.

For example, on a scaffold like methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the acetyl group can undergo selective reactions. Halogenation of the acetyl methyl group can occur without affecting the aromatic ring under certain conditions. mdpi.comsemanticscholar.org Conversely, the phenolic hydroxyl group can be alkylated or acylated. mdpi.com

In other cases, acyl groups attached to the benzofuran ring can undergo rearrangement. For instance, 2,3-dihydrobenzofurans with an acyl group can be selectively transformed into either 3-acylbenzofurans or 3-formylbenzofurans depending on the acidity of the reaction conditions, demonstrating a skeletal rearrangement. nih.govrsc.org These transformations highlight that the this compound framework is robust enough to allow for a wide range of chemical modifications at other positions on the molecule.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, including the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Benzofuran-3-carboxylic acid methyl ester, distinct signals are expected for the protons of the benzofuran (B130515) core and the methyl ester group. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) of these four protons would allow for their precise assignment to positions 4, 5, 6, and 7. The proton at position 2 on the furan (B31954) ring is expected to appear as a singlet in a distinct downfield region, characteristic of its position adjacent to the heteroatom and conjugated system. The methyl protons of the ester group (-OCH₃) would be observed as a sharp singlet, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon (C=O) of the ester group is the most deshielded, with a chemical shift expected in the range of δ 160-170 ppm. The carbons of the aromatic and furan rings would resonate between approximately δ 110 and 155 ppm. The carbon of the methyl group (-OCH₃) would appear in the upfield region, typically around δ 50-55 ppm.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H4, H5, H6, H7) | ~ 7.2 - 8.0 | Multiplets (m) |

| Furan (H2) | ~ 8.1 | Singlet (s) |

| Methyl Ester (-OCH₃) | ~ 3.9 | Singlet (s) |

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~ 164 |

| Aromatic/Furan (C2-C7a) | ~ 110 - 155 |

| Methyl Ester (-OCH₃) | ~ 52 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups.

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected to appear around 1720-1740 cm⁻¹. researchgate.net The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. vscht.cz The C-O single bond stretches of the ester group and the furan ether linkage would produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | ~ 3050 - 3150 | Medium |

| Ester C=O | Stretch | ~ 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | ~ 1450 - 1600 | Medium-Strong |

| Ester/Ether C-O | Stretch | ~ 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₈O₃), the molecular weight is 176.17 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 176. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 145, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z = 117, corresponding to the benzofuranyl cation.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 176 | [M]⁺ (Molecular Ion) | [C₁₀H₈O₃]⁺ |

| 145 | [M - OCH₃]⁺ | [C₉H₅O₂]⁺ |

| 117 | [M - COOCH₃]⁺ | [C₈H₅O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular and crystal structure.

While specific experimental crystal structure data for this compound is not publicly available, a successful crystallographic analysis would provide definitive information. It would confirm the planarity of the benzofuran ring system and determine the exact bond lengths, bond angles, and torsion angles within the molecule. chemicalbook.com Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or weak hydrogen bonds that stabilize the solid-state structure. researchgate.netnih.gov Such data serves as the ultimate proof of structure for a novel compound.

Computational and Theoretical Studies of Benzofuran 3 Carboxylic Acid Methyl Ester

Molecular Modeling and Geometry Optimization Techniques

Molecular modeling is the cornerstone of computational studies, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For benzofuran (B130515) derivatives, this is typically achieved using methods like Density Functional Theory (DFT). jetir.org The geometry optimization process calculates the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. jetir.org

Techniques such as the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a basis set like 6-311+G(d,p) are commonly employed for this purpose. jetir.orgresearchgate.net The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. Studies on related benzofuran structures show that the benzofuran moiety is essentially planar. mdpi.com For instance, in a derivative of methyl benzofuran-3-carboxylate, the methoxycarbonyl group was found to be planar and oriented at a specific angle to the plane of the benzofuran system. mdpi.com This planarity influences intermolecular interactions such as π-π stacking.

Table 1: Selected Optimized Geometric Parameters for a Benzofuran Carboxylic Acid Derivative Core Data based on theoretical calculations of similar structures.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.23 |

| C-O (ester) | ~1.35 | |

| C-C (furan ring) | ~1.37 - 1.45 | |

| C-O (furan ring) | ~1.36 | |

| **Bond Angles (°) ** | O=C-O | ~125 |

| C-O-C (furan ring) | ~106 | |

| C-C-C (benzene ring) | ~118 - 121 |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules like Benzofuran-3-carboxylic acid methyl ester. DFT calculations are instrumental in determining various molecular properties, including electronic energies, orbital distributions, and reactivity descriptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. bhu.ac.in

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. jetir.org For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating it is the primary site for electrophilic attack, while the LUMO is often located on specific parts of the molecule, highlighting potential sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzofuran Carboxylic Acid Derivative Data from DFT/B3LYP calculations on 1-benzofuran-2-carboxylic acid. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. wolfram.com

For a molecule like this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom of the ester group, making it a likely site for interaction with electrophiles or protonation. bhu.ac.in The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue or light blue), while the benzofuran ring itself would show a distribution of charge that helps identify the most reactive sites for electrophilic substitution. researchgate.net

Global and local reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's chemical reactivity and selectivity. rsc.org

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

Local Reactivity Descriptors:

Fukui Functions and Parr Functions: These indices are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks, thus predicting regioselectivity. rsc.org

Table 3: Global Reactivity Descriptors for a Related Benzofuran Carboxylic Acid Derivative Data from DFT/B3LYP calculations on 1-benzofuran-2-carboxylic acid. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (μ) | -3.999 |

| Global Hardness (η) | 2.367 |

| Electrophilicity Index (ω) | 3.374 |

Analysis of Intermolecular Interactions

Computational studies are also employed to analyze the non-covalent interactions that govern the molecule's behavior in the solid state and in solution. For this compound, these interactions include:

Hydrogen Bonding: Although the methyl ester cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, forming C-H···O interactions with neighboring molecules. Crystal structure analyses of similar compounds have confirmed the presence of such interactions. researchgate.net

π-π Stacking: The planar aromatic benzofuran ring system can engage in π-π stacking interactions with adjacent molecules. These interactions are crucial for the stability of the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize this interaction. researchgate.net

Tools like Hirshfeld surface analysis are often used in conjunction with computational models to visualize and quantify these weak intermolecular interactions in the crystal structure of related benzofuran compounds. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

By integrating the insights from FMO analysis, MEP maps, and reactivity indices, computational chemistry can predict the reactivity and selectivity of this compound in various chemical reactions. mdpi.com

Electrophilic Substitution: The frontier electron populations and MEP maps can identify which positions on the benzofuran ring are most susceptible to attack by electrophiles. researchgate.net

Nucleophilic Attack: The LUMO distribution and positive regions on the MEP map highlight potential sites for nucleophilic attack, primarily the carbonyl carbon of the ester group.

Regioselectivity: Local reactivity indices like Fukui functions can explain and predict the regioselectivity observed in reactions such as additions or substitutions. rsc.org For example, these calculations can determine whether a substituent will preferentially add to one position over another on the benzofuran core.

These predictive capabilities make computational studies an indispensable tool in designing synthetic routes and understanding the chemical behavior of benzofuran derivatives.

Theoretical Prediction of Spectroscopic Properties (e.g., FT-IR, UV-Vis, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical predictions of its FT-IR, UV-Vis, and NMR spectra can be achieved primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods model the electronic structure of the molecule to calculate vibrational frequencies, electronic transition energies, and magnetic shielding tensors, which correspond to the signals observed in experimental spectra.

While direct computational studies on this compound are not extensively detailed in the surveyed literature, a comprehensive theoretical analysis has been conducted on the parent compound, Benzofuran-3-carboxylic acid (3BF). nih.govresearchgate.net These studies, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, provide a strong foundation for understanding the spectroscopic characteristics of its methyl ester derivative, as the core benzofuran ring system's properties are largely retained. nih.gov

FT-IR Vibrational Analysis

Theoretical vibrational analysis is used to predict the infrared spectrum, assigning specific molecular motions to absorption bands. DFT calculations determine the harmonic vibrational frequencies that arise from the molecule's 3N-6 normal modes of vibration. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra.

For the closely related Benzofuran-3-carboxylic acid, DFT calculations have successfully assigned the key vibrational modes. nih.govresearchgate.net The most significant predicted vibrations for the benzofuran ring and the carboxyl group are detailed in the table below. The vibrations of the benzofuran and benzene (B151609) rings in the methyl ester would be expected at very similar wavenumbers, while the characteristic vibrations of the carboxylic acid group (-OH) would be replaced by those of the methyl ester group (-OCH₃).

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description of Molecular Motion |

|---|---|---|

| C=O Stretch | 1750-1700 | Strong stretching of the carbonyl group in the ester. |

| Aromatic C-H Stretch | 3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic and furan (B31954) rings. |

| C-O Stretch | 1300-1200 | Stretching of the ester C-O single bond. |

| C-H Bending | 900-675 | Out-of-plane bending (wagging) of the aromatic C-H bonds. |

Note: The data are based on theoretical calculations for the parent carboxylic acid and general ranges for ester functionalities. The complete vibrational assignments for Benzofuran-3-carboxylic acid have been reported and show good correlation with experimental data. nih.govresearchgate.net

UV-Vis Electronic Spectra

The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π → π*).

TD-DFT calculations performed on Benzofuran-3-carboxylic acid have been used to simulate its UV-Vis absorption spectrum. nih.govresearchgate.net These studies help identify the key electronic transitions responsible for its characteristic absorption bands. The primary transitions in such aromatic systems are typically π → π* transitions, involving the promotion of an electron from a π bonding orbital (like the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~280-300 | High | HOMO → LUMO | π → π |

| ~240-260 | Moderate | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π |

Note: The data represent typical results from TD-DFT calculations on the parent Benzofuran-3-carboxylic acid in a simulated solvent environment. The exact values depend on the computational model and solvent used. Such calculations confirm that the main absorption bands arise from intramolecular charge transfer within the conjugated benzofuran system. nih.gov

NMR Chemical Shifts

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating the isotropic magnetic shielding tensors of atomic nuclei (e.g., ¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them to a standard compound like Tetramethylsilane (TMS).

While specific GIAO-DFT calculations for this compound were not identified in the reviewed literature, the methodology is well-established. Such a study would predict the chemical shifts for each unique proton and carbon atom in the molecule. Key predicted signals would include:

¹H NMR : Distinct signals for the five protons on the benzofuran ring system and a characteristic singlet for the three protons of the methyl ester (-OCH₃) group.

¹³C NMR : Resonances for the nine carbons of the benzofuran core, the ester carbonyl carbon (C=O), and the methyl ester carbon (-OCH₃).

These theoretical predictions are instrumental in assigning peaks in complex experimental NMR spectra and confirming the molecular structure.

Applications in Organic Synthesis and Medicinal Chemistry

Role as Key Building Blocks and Synthetic Intermediates

Benzofuran-3-carboxylate esters are recognized as a major group of biologically active heterocycles. researchgate.net Their utility as key building blocks stems from the reactive nature of the benzofuran (B130515) core and the ester functionality, which can be readily modified. These compounds are crucial intermediates in the synthesis of a multitude of physiologically active heterocyclic compounds. Their value as versatile precursors has made their synthesis a significant focus of chemical research.

The benzofuran structure itself is a common motif in many natural products and biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antioxidant, antifungal, and antitumor activities. nih.govrsc.org Consequently, benzofuran-3-carboxylic acid methyl ester serves as a valuable and cost-effective starting point for synthesizing 2-substituted methyl benzo[b]furan-3-carboxylates and other derivatives without the need for transition metal catalysts in some methods. researchgate.net The presence of the ester group at the 3-position allows for various chemical transformations, enabling the introduction of different functional groups to build more complex molecules.

Synthesis of Complex Heterocyclic Systems and Derivatives

The structure of this compound is conducive to the synthesis of elaborate heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions. For instance, benzofuran derivatives serve as precursors for creating fused heterocyclic systems, which are prevalent in medicinal chemistry.

One notable application involves the construction of quinoline-containing compounds. A one-pot procedure has been demonstrated for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. beilstein-journals.org This process involves an initial Williamson ether formation, followed by ester hydrolysis and subsequent intramolecular cyclization, showcasing how the benzofuran moiety can be integrated into larger, more complex heterocyclic frameworks. beilstein-journals.org Research has also shown the synthesis of 2,3-disubstituted benzofurans from ortho oxyether aroylformates, which can be prepared from precursors related to benzofuran carboxylates. researchgate.net These reactions highlight the role of benzofuran esters in domino or tandem reactions that efficiently build molecular complexity. acs.org

Below is a table summarizing examples of complex heterocyclic systems synthesized from benzofuran ester precursors.

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

| Benzofuran derivative | Williamson ether formation, hydrolysis, cyclization | 2-(Benzofuran-2-yl)-quinoline derivatives | beilstein-journals.org |

| ortho oxyether aroylformates | Intramolecular annulation | 2,3-Disubstituted benzofurans | researchgate.net |

| 2,4-diyn-1-ols and dicarbonyl compounds | Domino reaction (propargylation, cyclization, benzannulation) | Substituted benzofuran derivatives | acs.org |

Precursors for Pharmaceutically Important Molecules

The benzofuran nucleus is a structural component of numerous natural and synthetic compounds with significant therapeutic value. nih.govrsc.org this compound is therefore a key precursor for molecules with potential pharmaceutical applications, including anticancer, antifungal, and anti-inflammatory agents. nih.govrsc.orgmdpi.com

For example, derivatives such as methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The modification of the benzofuran-3-carboxylate core, such as through bromination, has been shown to increase cytotoxicity, indicating its importance in the structure-activity relationship (SAR) analysis of potential anticancer drugs. nih.gov Furthermore, the benzofuran scaffold is present in drugs like Amiodarone, used for cardiac arrhythmias, and compounds investigated for treating insulin (B600854) resistance and hyperglycemia. nih.govgoogle.com The synthesis of natural products with high biological activity, such as Lithospermic acid, has been accomplished using synthetic strategies that rapidly construct the benzofuran framework. researchgate.net

The following table details some pharmaceutically relevant molecules and classes derived from benzofuran precursors.

| Molecule/Derivative Class | Therapeutic Area | Synthetic Approach | Reference |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Anticancer (Leukemia, Cervix Carcinoma) | Synthesis from substituted benzofuran-3-carboxylates | nih.gov |

| Benzofuran-2-carboxamides | Anticancer | C-H arylation and transamidation from benzofuran-2-carboxylic acid | mdpi.com |

| Dronedarone Intermediate | Antiarrhythmic | Multi-step synthesis involving benzofuran formation | google.com |

| Lithospermic Acid | Natural Product | C-H activation for benzofuran framework construction | researchgate.net |

| 2-(Furan-2-yl)quinoline-4-carboxylic acid analogues | Antifungal | Synthesis involving quinoline (B57606) and furan (B31954) moieties | beilstein-journals.org |

Strategies for Asymmetric Synthesis of Benzofuran Derivatives